molecular formula C20H18ClN3O3S B2422130 (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone CAS No. 2034531-13-8

(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone

Cat. No.: B2422130
CAS No.: 2034531-13-8
M. Wt: 415.89
InChI Key: LVSBCAXEIIVKNV-UHFFFAOYSA-N
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Description

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone is a complex organic molecule that features a quinoxaline moiety and a thiazepane ring

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential biological activities. Given the wide range of activities exhibited by quinoxaline derivatives, this compound could have potential applications in various areas of medicine and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone typically involves multiple steps, starting with the preparation of the quinoxaline and thiazepane intermediates. The quinoxaline moiety can be synthesized through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The thiazepane ring can be formed by the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to facilitate the formation of the desired product. The process would also involve purification steps such as recrystallization or chromatography to isolate the compound.

Chemical Reactions Analysis

Types of Reactions

The compound (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The quinoxaline moiety can be reduced under specific conditions to form dihydroquinoxalines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydroquinoxalines, and substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential bioactivity. The quinoxaline moiety is known for its antimicrobial and anticancer properties , making this compound a candidate for drug development.

Medicine

The compound’s potential medicinal applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties make it suitable for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Olaquindox: A quinoxaline derivative used as an antimicrobial agent.

    Echinomycin: A quinoxaline antibiotic with anticancer properties.

    Atinoleutin: Another quinoxaline compound with potential therapeutic applications.

Uniqueness

What sets (7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(quinoxalin-6-yl)methanone apart from similar compounds is its unique combination of a quinoxaline moiety and a thiazepane ring. This structural feature may confer distinct bioactivity and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c21-16-4-2-1-3-15(16)19-7-10-24(11-12-28(19,26)27)20(25)14-5-6-17-18(13-14)23-9-8-22-17/h1-6,8-9,13,19H,7,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSBCAXEIIVKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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